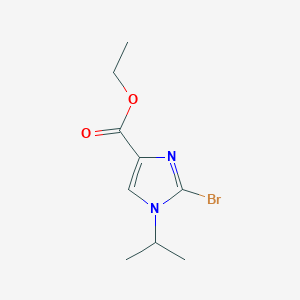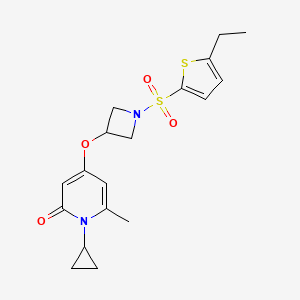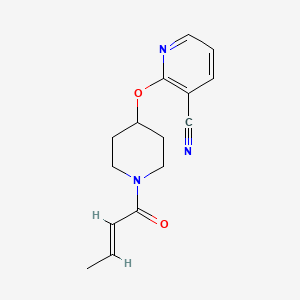![molecular formula C22H15FN2O2S B2955344 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide CAS No. 328539-57-7](/img/structure/B2955344.png)
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide” is a complex organic compound that contains several functional groups, including a thiazole ring, a fluorophenyl group, a phenoxy group, and an amide group . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, is a key structural feature . The fluorophenyl, phenoxy, and amide groups would be attached at specific positions on this ring .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the amide group might participate in hydrolysis reactions, while the fluorophenyl group could undergo nucleophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the presence of the fluorine atom might increase its lipophilicity, while the amide group could form hydrogen bonds, affecting its solubility .
Applications De Recherche Scientifique
Pharmacological Applications
Anticonvulsant and Sedative-Hypnotic Activities : Derivatives of thiazolyl-phenoxybenzamide compounds have been designed and evaluated for their anticonvulsant activities. Some compounds exhibited significant anticonvulsant activity in models of electroshock and chemically-induced convulsions, without impairing learning and memory. This suggests a role for benzodiazepine receptors in their pharmacological effects, hinting at potential applications in managing seizures and inducing sedation (Faizi et al., 2017).
Antimicrobial Properties : Fluorinated thiazole compounds have shown promising antibacterial activity, especially against specific bacterial strains. This includes compounds synthesized with fluorophenyl groups, which are known to enhance biological activity, indicating potential use in developing new antibacterial agents (Holla et al., 2003).
Antitumor Activities : Phenoxybenzamide derivatives with fluorophenyl components have demonstrated good antitumor activity in vitro against tumor cell lines. This suggests a potential for these compounds in cancer therapy, emphasizing the importance of fluorine atoms in enhancing antitumor efficacy (Shao-me, 2014).
Chemical and Material Science Applications
Photodegradation Studies : The photodegradation behavior of thiazole-containing pharmaceutical compounds under visible light has been investigated. Understanding the degradation pathways of these compounds can inform the development of more stable pharmaceuticals and materials (Wu et al., 2007).
Fluorescence Switching in Organic Molecules : Studies on triphenylamine–benzothiazole derivatives have shown temperature-controlled fluorescence switching in polar solvents. This indicates potential applications in designing organic molecules for optoelectronic devices and sensors, where control over fluorescence properties is crucial (Kundu et al., 2019).
Safety and Hazards
Mécanisme D'action
Mode of Action
It is known that many compounds with a similar structure, such as indole derivatives, bind with high affinity to multiple receptors . This interaction can lead to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O2S/c23-16-12-10-15(11-13-16)19-14-28-22(24-19)25-21(26)18-8-4-5-9-20(18)27-17-6-2-1-3-7-17/h1-14H,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMJQNUOEATLKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]quinoline](/img/structure/B2955262.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2955263.png)
![N-(3-acetamidophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2955264.png)
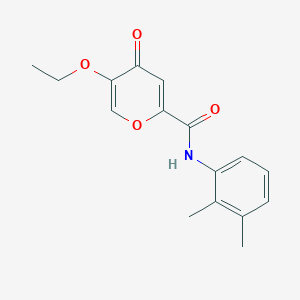
![1-(2-Chlorophenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}methanesulfonamide](/img/structure/B2955268.png)
![5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2955269.png)
![2-{[7-(3,4-dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2955271.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2955272.png)
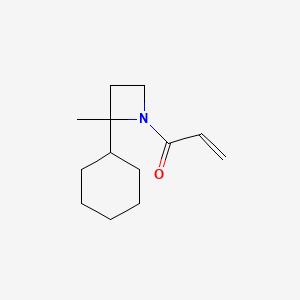
![2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2955275.png)
